molecular formula C11H9F3O B8173966 1-Ethynyl-4-methoxy-2-(2,2,2-trifluoroethyl)benzene

1-Ethynyl-4-methoxy-2-(2,2,2-trifluoroethyl)benzene

Cat. No.: B8173966
M. Wt: 214.18 g/mol
InChI Key: WEHPZQAPFFGSJZ-UHFFFAOYSA-N
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Description

1-Ethynyl-4-methoxy-2-(2,2,2-trifluoroethyl)benzene is an aromatic compound characterized by the presence of an ethynyl group, a methoxy group, and a trifluoroethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-4-methoxy-2-(2,2,2-trifluoroethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-2-(2,2,2-trifluoroethyl)benzene and ethynyl derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product. Common catalysts include palladium or copper-based catalysts, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are used.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-methoxy-2-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl or methoxy groups are replaced by other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

1-Ethynyl-4-methoxy-2-(2,2,2-trifluoroethyl)benzene has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: It serves as a probe or marker in biological studies, helping researchers to track and analyze biological processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development and medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-methoxy-2-(2,2,2-trifluoroethyl)benzene involves its interaction with specific molecular targets and pathways. The ethynyl and trifluoroethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the activation or inhibition of certain enzymes or receptors, influencing various biochemical pathways and physiological responses.

Comparison with Similar Compounds

  • 1-Ethynyl-4-methoxy-2-methylbenzene
  • 1-Ethynyl-4-methoxybenzene
  • 2-(2,2,2-Trifluoroethyl)benzene

Comparison: 1-Ethynyl-4-methoxy-2-(2,2,2-trifluoroethyl)benzene stands out due to the presence of the trifluoroethyl group, which imparts unique chemical properties such as increased electronegativity and stability. This makes it more suitable for specific applications compared to its analogs, which may lack the trifluoroethyl group and thus exhibit different reactivity and properties.

Properties

IUPAC Name

1-ethynyl-4-methoxy-2-(2,2,2-trifluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c1-3-8-4-5-10(15-2)6-9(8)7-11(12,13)14/h1,4-6H,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHPZQAPFFGSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#C)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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